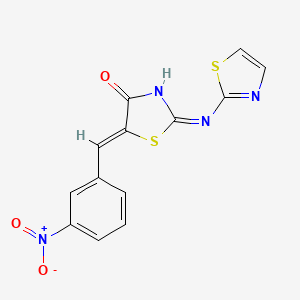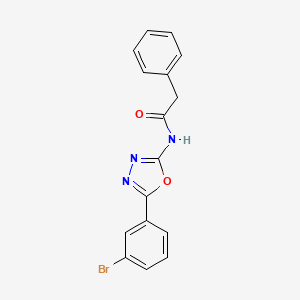![molecular formula C18H22N8 B2645721 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine CAS No. 2415532-73-7](/img/structure/B2645721.png)
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine is not yet fully understood. However, it is believed to inhibit the growth of bacteria by interfering with their DNA replication process. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division. Additionally, it has been shown to induce the production of reactive oxygen species in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria, making it a valuable tool for researchers studying bacterial infections. Additionally, its antitumor activity makes it a promising candidate for cancer research.
However, there are also some limitations to using this compound in lab experiments. It has been found to have some toxicity towards mammalian cells, which may limit its use in certain applications. Additionally, its mechanism of action is not yet fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be optimized for different applications. Additionally, it may be useful to explore its potential as a treatment for other types of infections and diseases, such as viral infections and autoimmune disorders. Finally, research could also focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine involves several steps, including the reaction of ethyl 4-chloro-3-oxobutanoate with 6-ethyl-4-amino-pyrimidine to form ethyl 4-(6-ethylpyrimidin-4-yl)piperazine-1-carboxylate. This intermediate is then reacted with 3-methylpyrazole-5-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in the field of medicine. It has been found to have significant antimicrobial activity against a variety of bacteria, including gram-positive and gram-negative strains. Additionally, it has been shown to have antitumor activity against several cancer cell lines, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-3-15-12-18(20-13-19-15)25-10-8-24(9-11-25)16-4-5-17(22-21-16)26-7-6-14(2)23-26/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHGAOPZTZIVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)




![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide](/img/structure/B2645659.png)
![1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2645661.png)